molecular formula C9H8BrNO2 B2872755 1-[(1E)-3-bromoprop-1-en-1-yl]-4-nitrobenzene CAS No. 79750-53-1

1-[(1E)-3-bromoprop-1-en-1-yl]-4-nitrobenzene

Cat. No.: B2872755
CAS No.: 79750-53-1
M. Wt: 242.072
InChI Key: IENMSXPRVAEDIW-OWOJBTEDSA-N
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Description

1-[(1E)-3-bromoprop-1-en-1-yl]-4-nitrobenzene: is an organic compound characterized by the presence of a bromopropenyl group and a nitrobenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1E)-3-bromoprop-1-en-1-yl]-4-nitrobenzene typically involves the bromination of propenylbenzene derivatives followed by nitration. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and concentrated sulfuric acid or nitric acid for nitration .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

1-[(1E)-3-bromoprop-1-en-1-yl]-4-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Oxidation: Peracids or other oxidizing agents.

Major Products

Scientific Research Applications

1-[(1E)-3-bromoprop-1-en-1-yl]-4-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(1E)-3-bromoprop-1-en-1-yl]-4-nitrobenzene involves its interaction with molecular targets such as enzymes or receptors. The bromopropenyl group can form covalent bonds with nucleophilic sites on proteins, while the nitro group can participate in redox reactions. These interactions can modulate the activity of the target molecules and pathways involved .

Comparison with Similar Compounds

Biological Activity

1-[(1E)-3-bromoprop-1-en-1-yl]-4-nitrobenzene is a compound of interest due to its potential biological activities, including antibacterial, anticancer, and antioxidant properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by the presence of a bromopropene moiety and a nitrobenzene group. Its molecular formula is C9H8BrNC_9H_8BrN with a molecular weight of approximately 215.07 g/mol. The unique structure contributes to its reactivity and biological interactions.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, in vitro assessments have shown that derivatives of nitrobenzene can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage. Specific IC50 values for related compounds suggest that they can effectively inhibit cancer cell proliferation at low concentrations, making them potential candidates for anticancer drug development .

Antibacterial Activity

The antibacterial properties of this compound have been evaluated against several bacterial strains. In particular, studies have demonstrated that it exhibits inhibitory effects against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be effective at concentrations around 6.50 mg/mL, indicating its potential as an antibacterial agent .

Antioxidant Activity

Antioxidant activity is another significant aspect of this compound's biological profile. It has been shown to scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related diseases. The DPPH free radical scavenging assay indicates that similar compounds have IC50 values around 0.14 µg/mL, suggesting strong antioxidant capabilities .

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Cytotoxicity : Induction of apoptosis in cancer cells through oxidative stress.
  • Antibacterial Action : Disruption of bacterial cell membranes and inhibition of protein synthesis.
  • Antioxidant Defense : Scavenging of reactive oxygen species (ROS) and upregulation of endogenous antioxidant enzymes.

Case Studies

Several case studies highlight the efficacy of this compound in various applications:

  • Anticancer Study : A study on a related nitrobenzene derivative revealed an IC50 value of 18.76 ± 0.62 µg/mL against MCF-7 breast cancer cells, indicating significant cytotoxicity while sparing healthy cell lines .
  • Antibacterial Efficacy : In a comparative study, the compound was tested against standard antibiotics and showed superior efficacy against resistant strains of bacteria, suggesting its potential as an alternative treatment option .
  • Antioxidant Assessment : The compound's ability to reduce lipid peroxidation in cellular models was evaluated, showing promising results that could lead to applications in preventing oxidative damage in various diseases .

Properties

IUPAC Name

1-[(E)-3-bromoprop-1-enyl]-4-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c10-7-1-2-8-3-5-9(6-4-8)11(12)13/h1-6H,7H2/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENMSXPRVAEDIW-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CCBr)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/CBr)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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